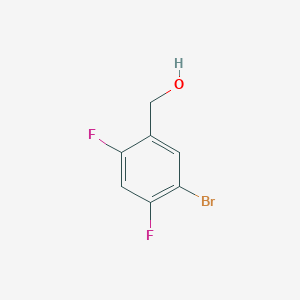

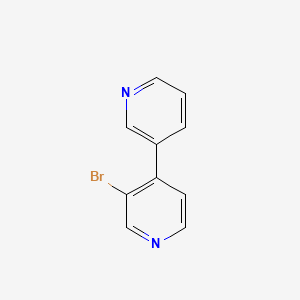

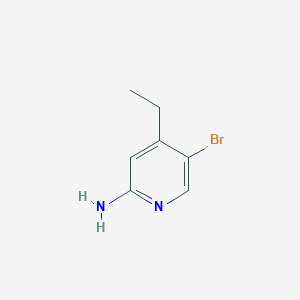

3-Bromo-4-(pyridin-3-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-4-(pyridin-3-yl)pyridine is a chemical compound with the molecular weight of 235.08 . It is mainly used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of 3-Bromo-4-(pyridin-3-yl)pyridine involves various methods. One such method involves the displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt . Another method involves the condensation with trifluoroacetic acid to provide the regio-isomeric pyrazolo .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-(pyridin-3-yl)pyridine is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

3-Bromo-4-(pyridin-3-yl)pyridine participates as a substrate in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt .Physical And Chemical Properties Analysis

3-Bromo-4-(pyridin-3-yl)pyridine is a colorless liquid . It has a molecular weight of 235.08 .Aplicaciones Científicas De Investigación

Comprehensive Analysis of 3-Bromo-4-(pyridin-3-yl)pyridine Applications

3-Bromo-4-(pyridin-3-yl)pyridine is a brominated pyridine derivative that serves as a versatile intermediate in various chemical syntheses. Its unique structure allows for a wide range of applications in scientific research, particularly in the synthesis of complex organic molecules and materials with potential biomedical and industrial uses.

Synthesis of Heterocyclic Compounds: The presence of both a bromine atom and a pyridyl group in 3-Bromo-4-(pyridin-3-yl)pyridine makes it an ideal candidate for cross-coupling reactions . These reactions are fundamental in constructing heterocyclic compounds that are prevalent in many pharmaceuticals and agrochemicals.

Biomedical Research: Pyridine derivatives, including 3-Bromo-4-(pyridin-3-yl)pyridine, are often used in the development of new drugs due to their bioactive properties . They can interact with various biological targets, leading to potential applications in treating diseases such as cancer, diabetes, and cardiovascular conditions.

Material Science: In material science, 3-Bromo-4-(pyridin-3-yl)pyridine can be used to synthesize organic compounds that exhibit unique optical and electronic properties . These materials are valuable for creating advanced sensors, photovoltaic cells, and other electronic devices.

Catalysis: This compound can act as a ligand for transition metal catalysts, which are crucial in many industrial chemical processes . The pyridine rings can coordinate to metals, enhancing the catalyst’s performance in reactions such as hydrogenation and carbon-carbon bond formation.

Molecular Recognition: Due to its structural features, 3-Bromo-4-(pyridin-3-yl)pyridine can be employed in molecular recognition studies . It can serve as a building block for receptors that bind specific substrates, which is useful in sensor technology and environmental monitoring.

Nanotechnology: The bromine atom in 3-Bromo-4-(pyridin-3-yl)pyridine provides a reactive site for further functionalization, making it suitable for the synthesis of nanomaterials . These nanomaterials have applications in drug delivery, imaging, and as components in nanoelectronic devices.

Agricultural Chemistry: In agricultural chemistry, pyridine derivatives are used to create compounds with herbicidal, fungicidal, and insecticidal activities . The structural versatility of 3-Bromo-4-(pyridin-3-yl)pyridine allows for the synthesis of such specialized molecules.

Environmental Chemistry: Finally, 3-Bromo-4-(pyridin-3-yl)pyridine can be utilized in the synthesis of chemicals that help in environmental protection . These include agents for water purification, air quality improvement, and soil remediation.

Safety And Hazards

Direcciones Futuras

The future directions of 3-Bromo-4-(pyridin-3-yl)pyridine research involve its use in the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors . These derivatives have potential for further exploration .

Relevant Papers Relevant papers on 3-Bromo-4-(pyridin-3-yl)pyridine include studies on the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors , and the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridine derivatives .

Propiedades

IUPAC Name |

3-bromo-4-pyridin-3-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-7-13-5-3-9(10)8-2-1-4-12-6-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSREXJLHQEODB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=NC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(pyridin-3-yl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1374307.png)